molecular formula C6H12ClNO B6194966 rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis CAS No. 2740591-69-7

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis

Cat. No.: B6194966
CAS No.: 2740591-69-7
M. Wt: 149.6
InChI Key:
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Description

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis: is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the reaction of a suitable pyrrolidine derivative with an ethenyl group under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like sodium azide or potassium cyanide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

  • rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis
  • rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride, cis
  • rac-(3R,4R)-4-aminooxolan-3-yl]methanol hydrochloride, cis

Comparison: rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride, cis is unique due to its specific ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in applications where precise stereochemistry and specific functional groups are crucial.

Properties

CAS No.

2740591-69-7

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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